Cas no 602-03-9 (2,3-Dinitroaniline)
2,3-Dinitroaniline structure
2,3-Dinitroaniline Properties
Names and Identifiers
-
- 2,3-Dinitroaniline
- (2,3-dinitrophenyl)amine
- 1-amino-2,3-dinitrobenzene
- 2,3-DIFLUORO-4-HYDROXYPHENYLBORONIC ACID
- 2,3-Dinitro-anilin
- 2,3-dinitro-aniline
- 2,3-dinitro-benzenamine
- Aniline,2,3-dinitro
- Benzenamine,2,3-dinitro
- dinitro-aniline
- Dinitroanilinen
- DTXSID80949347
- Benzenamine,3-dinitro-
- 26471-56-7
- SCHEMBL17934
- Aniline, 2,3-dinitro-
- NSC 37400
- CGNBQYFXGQHUQP-UHFFFAOYSA-N
- NSC-37400
- Dinitroanilines
- Aniline,3-dinitro-
- FT-0632496
- NSC37400
- UN1596
- MFCD00179569
- AS-40335
- Ar,ar-dinitrobenzenamine
- AE-641/02454014
- Benzenamine, ar,ar-dinitro-
- 602-03-9
- Dinitroanilines [UN1596] [Poison]
- 2,3-DINITRO-PHENYLAMINE
- AKOS004910290
- +Expand
-
- MFCD00179569
- CGNBQYFXGQHUQP-UHFFFAOYSA-N
- InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
- C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Computed Properties
- 183.02800
- 1
- 1
- 2
- 183.028006
- 13
- 221
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- 118
Experimental Properties
- 2.71280
- 117.66000
- 1.6910 (estimate)
- 316.77°C (rough estimate)
- 128°C
- 210.2 °C
- 1.6460
2,3-Dinitroaniline Security Information
2,3-Dinitroaniline Customs Data
- 2921420090
-
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3-Dinitroaniline Price
2,3-Dinitroaniline Related Literature
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1. o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2Ian W. Harvey,Michael D. McFarlane,David J. Moody,David M. Smith J. Chem. Soc. Perkin Trans. 1 1988 681
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2. The migration of aromatic nitro-groupsK. H. Pausacker,J. G. Scroggie J. Chem. Soc. 1955 1897
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3. cine and tele Substitutions in the reaction of 2,3-dinitroaniline with secondary aminesDavid P. Self,David E. West,Michael R. Stillings J. Chem. Soc. Chem. Commun. 1980 281
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4. The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acidJ. Timothy Murphy,Jon H. Ridd J. Chem. Soc. Perkin Trans. 2 1987 1767
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6. 429. N 1-sulphanilamides derived from aminoquinoxalines and aminomethylquinoxalines
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7. The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangementJ. H. Ridd,E. F. V. Scriven J. Chem. Soc. Chem. Commun. 1972 641
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8. 307. The phenazine series. Part VIII. The constitution of the pigment of Chromobacterium iodinumG. R. Clemo,A. F. Daglish J. Chem. Soc. 1950 1481
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9. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolinesArshad Ahmad,Linda J. Dunbar,Iain G. Green,Ian W. Harvey,Thomas Shepherd,David M. Smith,Robert K. C. Wong J. Chem. Soc. Perkin Trans. 1 1994 2751
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10. Heterocyclic rearrangements. Part V. Rearrangement of 4-arylazo-and 4-nitroso-benzofuroxans: new syntheses of the benzotriazole and benzofurazan ring systemsA. J. Boulton,P. B. Ghosh,A. R. Katritzky J. Chem. Soc. B 1966 1004
Recommended suppliers
Amadis Chemical Company Limited
(CAS:602-03-9)2,3-Dinitroaniline
99%/99%
250mg/1g
207.0/471.0